molecular formula C14H21FN2 B4959311 1-[1-(4-Fluorophenyl)propan-2-yl]-4-methylpiperazine

1-[1-(4-Fluorophenyl)propan-2-yl]-4-methylpiperazine

Cat. No.: B4959311
M. Wt: 236.33 g/mol
InChI Key: JWEAFEFQFPAXKI-UHFFFAOYSA-N
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Description

1-[1-(4-Fluorophenyl)propan-2-yl]-4-methylpiperazine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperazine ring substituted with a 4-fluorophenyl group and a propan-2-yl group, making it an interesting subject for chemical and pharmaceutical research.

Properties

IUPAC Name

1-[1-(4-fluorophenyl)propan-2-yl]-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2/c1-12(17-9-7-16(2)8-10-17)11-13-3-5-14(15)6-4-13/h3-6,12H,7-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEAFEFQFPAXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)F)N2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Fluorophenyl)propan-2-yl]-4-methylpiperazine typically involves the reaction of 4-fluorophenylpropan-2-amine with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-[1-(4-Fluorophenyl)propan-2-yl]-4-methylpiperazine may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Fluorophenyl)propan-2-yl]-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkyl halides (R-X) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[1-(4-Fluorophenyl)propan-2-yl]-4-methylpiperazine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1-[1-(4-Fluorophenyl)propan-2-yl]-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)propan-2-amine: Shares the 4-fluorophenyl group but lacks the piperazine ring.

    4-Methylpiperazine: Contains the piperazine ring but lacks the 4-fluorophenyl and propan-2-yl groups.

    1-(2’-Fluoro[1,1’-biphenyl]-4-yl)propan-1-one: Similar in structure but with a biphenyl group instead of a piperazine ring.

Uniqueness

1-[1-(4-Fluorophenyl)propan-2-yl]-4-methylpiperazine is unique due to its specific combination of a piperazine ring with a 4-fluorophenyl and propan-2-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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